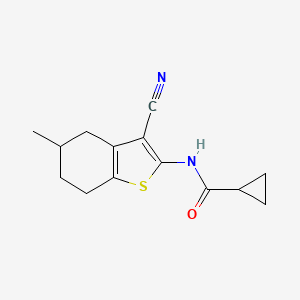![molecular formula C24H26N4OS B2781550 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851810-20-3](/img/structure/B2781550.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex synthetic compound of interest due to its unique structural components and diverse applications in scientific research. The compound's intricate arrangement features thiazole and triazole rings, which are often found in biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions starting from readily available precursors:
Step 1: Formation of the 3,4-dihydroisoquinoline core through Pictet-Spengler reaction.
Step 2: Substitution with the isopropylphenyl group via Friedel-Crafts alkylation.
Step 3: Introduction of thiazole and triazole rings through cyclization reactions involving thioamides and azides under specific acidic or basic conditions.
Industrial Production Methods
For large-scale industrial production, the process involves optimizing reaction conditions such as temperature, solvent choice, and catalysts to enhance yield and purity. Catalytic hydrogenation and chromatography are commonly employed techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Reacts with common oxidizing agents like potassium permanganate to form hydroxylated derivatives.
Reduction: Undergoes reduction with agents such as lithium aluminum hydride, primarily affecting the isoquinoline ring.
Substitution: Nucleophilic substitution reactions are possible, especially at the isoquinoline nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane as solvent.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in aprotic solvents like dimethylformamide.
Major Products
Hydroxylated isoquinoline derivatives from oxidation.
Reduced isoquinoline and thiazole derivatives from reduction.
Various substituted isoquinoline products from substitution reactions.
Scientific Research Applications
This compound has found multiple research applications due to its structural complexity:
Chemistry: Used as a building block for creating more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with enzymes and receptors, impacting signaling pathways.
Medicine: Potential therapeutic agent targeting specific molecular pathways in diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the synthesis of dyes, polymers, and advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily by interacting with molecular targets such as enzymes and receptors. Its mechanism of action involves binding to these targets, altering their activity and affecting downstream signaling pathways. For instance, its thiazole and triazole rings may mimic natural substrates, leading to competitive inhibition or activation.
Comparison with Similar Compounds
5-(phenyl)-2-methylthiazolo[3,2-b][1,2,4]triazole
3,4-dihydroisoquinoline derivatives
Thiazole-based pharmaceuticals
This comparative uniqueness lies in its multi-functional nature, allowing for broad-spectrum applications in various fields.
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-propan-2-ylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4OS/c1-15(2)17-8-10-19(11-9-17)21(22-23(29)28-24(30-22)25-16(3)26-28)27-13-12-18-6-4-5-7-20(18)14-27/h4-11,15,21,29H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSKFSFLFIVCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCC5=CC=CC=C5C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2781467.png)
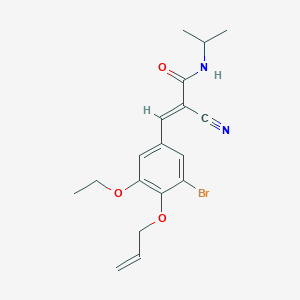
![N-[(4-Ethoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2781470.png)
![[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2781471.png)
![3-{[(2s,4s)-4-Fluoro-2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2781476.png)
![7-(3-chlorobenzyl)-1-(2-methoxyethyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2781477.png)
![Tert-butyl 3-[1-(cyanomethylcarbamoyl)cyclobutyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B2781478.png)
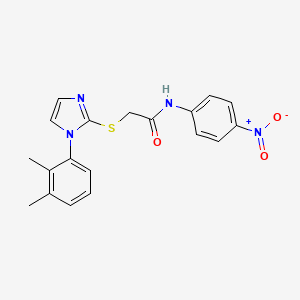
![Methyl 6-(4-cyanobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2781481.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]propanedioic acid](/img/structure/B2781483.png)
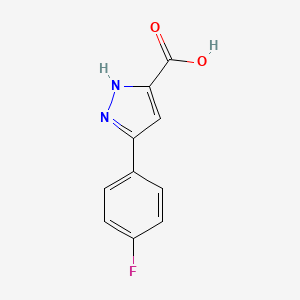
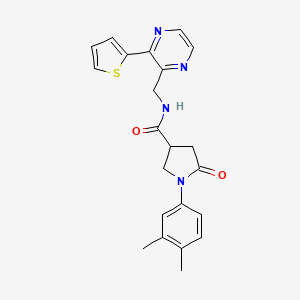
![N-[5-(Difluoromethyl)-2-fluorophenyl]prop-2-enamide](/img/structure/B2781489.png)
